molecular formula C16H15N5OS B2677689 N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide CAS No. 1797874-36-2

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide

Cat. No.: B2677689
CAS No.: 1797874-36-2
M. Wt: 325.39
InChI Key: CQZUJSAEJQXOMO-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and suitable electrophiles.

    Coupling Reactions: The final step involves coupling the synthesized quinoxaline, thiazole, and pyrrolidine intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions on the quinoxaline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: The compound can be used to study the interactions with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It can be employed as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic moieties, which may confer unique biological properties and make it a valuable scaffold for drug development.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c22-15(14-9-18-12-3-1-2-4-13(12)20-14)19-11-5-7-21(10-11)16-17-6-8-23-16/h1-4,6,8-9,11H,5,7,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZUJSAEJQXOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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